MFCD02730370
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Overview
Description
MFCD02730370 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02730370 involves several steps, each requiring specific reaction conditions. The exact synthetic routes can vary, but they generally include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized methods that ensure consistency and efficiency. These methods often involve continuous flow processes and advanced purification techniques to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: MFCD02730370 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific functional groups that enhance their utility in various applications.
Scientific Research Applications
MFCD02730370 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. In industry, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD02730370 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
MFCD02730370 is compared with other similar compounds to highlight its unique properties. Similar compounds include those with analogous chemical structures or functional groups. The comparison focuses on the differences in reactivity, stability, and applications, emphasizing the distinct advantages of this compound in specific contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of research, with ongoing studies aimed at uncovering new uses and optimizing its production and utilization.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[3-methoxy-4-[4-(4-methylphenoxy)butanoyloxy]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-16-6-9-19(10-7-16)29-12-4-5-22(25)30-20-11-8-17(14-21(20)27-2)13-18(15-24)23(26)28-3/h6-11,13-14H,4-5,12H2,1-3H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUHHRNGMMBHIX-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCCC(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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